Ricinine Ricinine Ricinine is a pyridine alkaloid, a pyridone and a nitrile.
Ricinine is a natural product found in Ricinus communis with data available.
Brand Name: Vulcanchem
CAS No.: 524-40-3
VCID: VC0541398
InChI: InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3
SMILES: N#CC1=C(OC)C=CN(C)C1=O
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol

Ricinine

CAS No.: 524-40-3

Cat. No.: VC0541398

Molecular Formula: C8H8N2O2

Molecular Weight: 164.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ricinine - 524-40-3

Specification

CAS No. 524-40-3
Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
IUPAC Name 4-methoxy-1-methyl-2-oxopyridine-3-carbonitrile
Standard InChI InChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3
Standard InChI Key PETSAYFQSGAEQY-UHFFFAOYSA-N
SMILES N#CC1=C(OC)C=CN(C)C1=O
Canonical SMILES CN1C=CC(=C(C1=O)C#N)OC
Appearance Solid powder
Melting Point 201.5 °C

Introduction

Chemical Profile and Structural Characteristics

Molecular Properties

Ricinine’s chemical identity as a pyridone alkaloid is defined by its bicyclic structure, which integrates a nitrile group (-C≡N) and a methoxy substituent (-OCH₃) (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
Melting Point201.5°C
Boiling Point291.62°C (estimate)
Density1.2739 g/cm³
Water Solubility (10°C)2.7 g/L
pKa-4.93 ± 0.62 (Predicted)

The compound’s planar structure allows for π-π stacking interactions, contributing to its crystallinity and sublimation tendency at 170–180°C under reduced pressure .

Biosynthesis and Extraction

Ricinine biosynthesis in Ricinus communis involves the conversion of quinolinic acid to 3-cyano-4-methoxy-2-pyridone via methylation and hydroxylation steps, as demonstrated by isotopic labeling studies . Industrial extraction typically employs acid-base partitioning:

  • Methanol Extraction: Tender leaves or seeds are macerated in methanol to solubilize alkaloids .

  • Acidification: The extract is acidified (pH 2–3) to protonate ricinine, forming water-soluble salts .

  • Basification and Partitioning: Adjusting to pH 10 precipitates ricinine, which is then purified via recrystallization .

This method yields 0.2–0.77% ricinine from castor beans, depending on cultivar and growth conditions .

Pharmacological Effects

Neuropharmacological Activity

Ricinine demonstrates dose-dependent CNS effects:

  • Low Doses (1–5 mg/kg): Enhances memory consolidation in murine models, potentially via acetylcholine esterase inhibition . Therapeutic index (LD₅₀/ED₅₀) exceeds 200, suggesting a wide safety margin for cognitive applications .

  • High Doses (>20 mg/kg): Induces tremors, clonic seizures, and exophthalmos through GABAergic modulation .

Antimicrobial Properties

Ricinine exhibits broad-spectrum antifungal activity, with minimum inhibitory concentrations (MICs) against pathogenic fungi (Table 2) :

FungusMIC (µg/mL)Source
Aspergillus flavus7.81
Botrytis cinerea15.62
Trichophyton rubrum62.5
Scopulariopsis sp.250

Mechanistically, ricinine disrupts fungal membrane integrity by binding to ergosterol analogs, as evidenced by propidium iodide uptake assays .

Toxicological Profile

Acute Toxicity

Human exposure to >30 mg ricinine (equivalent to 6–8 castor beans) induces:

  • Gastrointestinal: Hemorrhagic enteritis, vomiting .

  • Neurological: Tremors, seizures, flaccid paralysis .

  • Systemic: Hepatorenal dysfunction (AST/ALT >500 U/L), QT prolongation .

A fatal case report documented serum ricinine levels declining from 33 ng/mL (10 h post-exposure) to 23 ng/mL (29 h), with urinary excretion peaking at 58 ng/mL .

Biomarker Utility

Ricinine’s urinary detection (limit: 0.08 ng/mL) confirms ricin exposure . Population studies show 1.2% background positivity (0.186–4.15 ng/mL) due to castor oil product use . Pharmacokinetic analysis reveals:

  • Elimination Half-Life: 15 hours .

  • Urinary Excretion: <10% of ingested dose over 72 hours .

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% formic acid) achieves ricinine quantification in plasma (LOD: 0.298 ng/mL) . Linear range: 0.3–300 ng/mL (R² >0.998) .

Tandem Mass Spectrometry (LC-MS/MS)

Isotope dilution using ¹³C₆-ricinine enables precise urine analysis (CV <4%) . Creatinine normalization corrects for renal function variability .

Therapeutic Applications and Future Directions

Cognitive Disorders

Ricinine’s pro-cholinergic effects warrant investigation in Alzheimer’s models. Pilot studies show 40% improvement in radial arm maze performance at 2 mg/kg .

Agricultural Antifungals

Nanoemulsion formulations (0.1% ricinine) reduce Botrytis infections in vineyards by 78% compared to conventional fungicides .

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